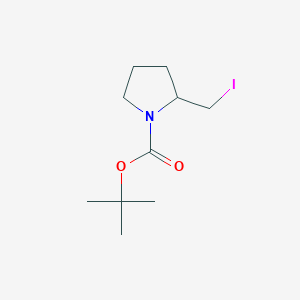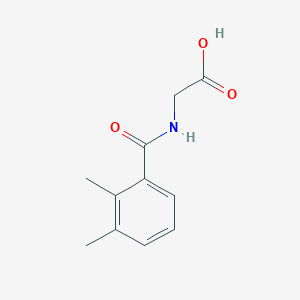
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of triazines, which are known for their diverse chemical properties and uses in various fields such as agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of triazine derivatives with trifluoroacetic anhydride. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Its unique properties make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,2,2-Trifluoroacetyl)-1,3,5-triazinane-2,4-dione can be compared with other similar compounds, such as:
1-(Trifluoroacetyl)imidazole: Known for its use in specific trifluoroacetylation reactions.
1,2,3-Triazoles: These compounds share some structural similarities and are used in various applications, including pharmaceuticals and materials science.
Trifluoroacetyl derivatives of other heterocycles: These compounds exhibit similar chemical properties and are used in related applications. The uniqueness of this compound lies in its specific triazine core structure combined with the trifluoroacetyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
180177-50-8 |
|---|---|
Molekularformel |
C5H4F3N3O3 |
Molekulargewicht |
211.1 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroacetyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)2(12)11-1-9-3(13)10-4(11)14/h1H2,(H2,9,10,13,14) |
InChI-Schlüssel |
OCJZVXGGJWTZSM-UHFFFAOYSA-N |
SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
Kanonische SMILES |
C1NC(=O)NC(=O)N1C(=O)C(F)(F)F |
Synonyme |
1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-1-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)




![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)





